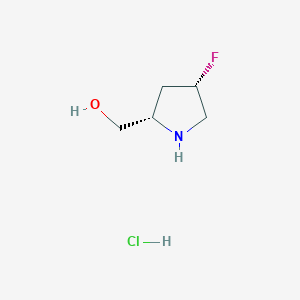

((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

Description

Propriétés

IUPAC Name |

[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSMAEKVMQAPIQ-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623583-08-4 | |

| Record name | [(2S,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Construction of Pyrrolidine Ring

- Starting Materials: Chiral amino alcohols or protected amino acids are commonly used as precursors for the pyrrolidine ring.

- Cyclization: Intramolecular cyclization reactions, such as reductive amination or nucleophilic substitution, are employed to form the five-membered ring with the desired stereochemistry.

Installation of the Hydroxymethyl Group

- Nucleophilic Substitution: A leaving group (e.g., halide) at the 2-position is replaced by a hydroxymethyl group via nucleophilic substitution, often using formaldehyde or similar reagents.

- Alternative Methods: Reductive amination with formaldehyde and a reducing agent can also be used to introduce the hydroxymethyl group at the 2-position.

Formation of the Hydrochloride Salt

- Salt Formation: The free base is dissolved in a suitable solvent (e.g., ethanol or ether), and hydrogen chloride gas or hydrochloric acid is bubbled through or added to precipitate the hydrochloride salt.

- Summary Table: Typical Preparation Route

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Chiral amino alcohol, cyclization | Stereochemistry set in this step |

| Fluorination | DAST or Deoxo-Fluor, low temp | Stereoselective fluorination |

| Hydroxymethylation | Formaldehyde, reducing agent | Nucleophilic substitution or reductive amination |

| Salt formation | HCl in ethanol or ether | Precipitates as hydrochloride salt |

- Yields: The overall yield for the synthesis of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride typically ranges from 40% to 65% depending on stereochemical purity and reaction optimization.

- Purity: The hydrochloride salt form is chosen for its enhanced solubility and ease of purification.

- Industrial Methods: Continuous flow reactors are sometimes used in industrial settings for the fluorination step, improving yield and reproducibility.

- Stereochemical Control: The most challenging aspect is maintaining the (2S,4S) configuration throughout the synthesis. This requires chiral starting materials or asymmetric synthesis techniques.

- Fluorination: Use of DAST or Deoxo-Fluor is effective but requires careful handling due to their reactivity and potential for side reactions.

- Scalability: The process is scalable, especially with the adoption of continuous flow technology for hazardous steps such as fluorination.

- Data Table: Reagents and Conditions

| Step | Reagent(s) | Typical Yield | Key Considerations |

|---|---|---|---|

| Cyclization | Chiral amino alcohol | 70-85% | Stereochemistry critical |

| Fluorination | DAST or Deoxo-Fluor | 60-80% | Temperature control required |

| Hydroxymethylation | Formaldehyde, NaBH4 | 60-75% | Avoid over-reduction |

| Salt formation | HCl in EtOH or ether | >90% | Simple precipitation |

The preparation of this compound is a multi-step process involving chiral cyclization, selective fluorination, functional group transformation, and salt formation. The methods are robust, scalable, and yield a product suitable for research and industrial applications, provided that stereochemical purity is rigorously controlled.

The most reliable synthetic routes employ chiral starting materials, careful control of reaction conditions, and industry-standard reagents for fluorination and salt formation, ensuring high yield and purity suitable for advanced chemical and pharmaceutical research.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups using nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

Oxidation

The hydroxyl group of this compound can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

This compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Ugi-type Reaction

This compound can be used in the Cu(OTf)2 catalyzed Ugi-type reaction of N,O‑Acetals with isocyanides for Synthesis of Pyrrolidinyl and Piperidinyl 2-Carboxamides .

Reactions

((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride can undergo various chemical reactions:

-

The hydroxyl group can be oxidized to form a ketone or aldehyde.

-

The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

-

The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Other reactions

Reaction with biological targets at the molecular level:

-

Influence synaptic transmission

-

Modify the compound for specific applications in drug development and synthesis of complex molecules

-

Structural characteristics may enhance binding affinity to specific enzymes or receptors, influencing their activity.

-

The methanol group is capable of participating in hydrogen bonding, which can stabilize interactions with biological targets.

Data Table

| Reaction Type | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Oxidation | Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) | Ketone or aldehyde |

| Reduction | Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | Removal of the fluorine atom or conversion of the hydroxyl group to a different functional group |

| Nucleophilic Substitution | Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) | Various substituted derivatives |

| Ugi-type Reaction | Cu(OTf)2 catalyzed Ugi-type reaction of N,O‑Acetals with isocyanides | Pyrrolidinyl and Piperidinyl 2-Carboxamides |

Applications De Recherche Scientifique

Overview

((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a fluorinated pyrrolidine derivative that has gained significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom attached to a pyrrolidine ring and a methanol group, which enhances its solubility and stability, making it suitable for diverse applications in chemistry, biology, and medicine.

Organic Chemistry

This compound serves as an important building block in the synthesis of more complex molecules. Its unique structural properties allow it to act as a reagent in various organic reactions, including:

- Substitution Reactions : The fluorine atom can be substituted with other functional groups.

- Oxidation and Reduction Reactions : The methanol group can be oxidized to yield aldehydes or carboxylic acids, while reduction can produce different derivatives.

Biological Research

This compound is being studied for its potential biological activities, particularly its interactions with biomolecules. Key areas of investigation include:

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to specific enzymes or receptors, such as G-protein coupled receptors (GPCRs), which are crucial in metabolic regulation.

- Hydrogen Bonding : The methanol group participates in hydrogen bonding, stabilizing interactions with biological targets.

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of this compound:

- Metabolic Disorders : Preliminary studies suggest its potential role in modulating insulin secretion, indicating possible applications in diabetes management.

- Drug Development : As a precursor in drug synthesis, it may facilitate the development of new pharmaceuticals targeting metabolic pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique structure. Its stability and reactivity make it suitable for large-scale synthesis processes.

Study 1: Modulation of Insulin Secretion

A study investigated the effects of this compound on insulin secretion in pancreatic beta cells. The findings indicated that the compound enhanced insulin release in response to glucose stimulation, suggesting its potential as a therapeutic agent for diabetes management.

Study 2: Interaction with G-Protein Coupled Receptors

Another investigation assessed the binding affinity of this compound to various GPCRs. The results demonstrated selective binding to receptors involved in metabolic regulation, highlighting its potential role as a modulator in metabolic pathways.

Mécanisme D'action

The mechanism of action of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Diastereomeric and Stereochemical Variants

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride (CAS: 623583-09-5)

- Molecular Formula: Identical (C₅H₁₁ClFNO) but differs in stereochemistry at the 4-position.

- For example, the (2S,4R) isomer may exhibit distinct pharmacokinetic profiles in drug candidates .

- Applications: Used in gold(I)-dithiocarbamate complexes (e.g., [AuI(4-(S)-fluoro-(S)-prolinoyl)dtc]), where stereochemistry influences catalytic activity .

tert-Butyl N-{[(2S,4S)-4-Fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride (CAS: 2101775-09-9)

Substituent Variations

(2S,4S)-4-Fluoro-2-(Fluoromethyl)Pyrrolidine Hydrochloride (CAS: 623583-08-4 vs. SY124374)

- Substituent: Fluoromethyl group at the 2-position instead of methanol.

((2S,4S)-4-Methylpyrrolidin-2-yl)methanol Hydrochloride (CAS: 1283147-20-5)

Fluorination Position and Ring Modifications

(3-Fluoropyrrolidin-3-yl)methanol Hydrochloride (CAS: 1803611-93-9)

- Fluorine Position : Fluorine at the 3-position instead of 4.

- Consequences : Alters ring puckering and steric interactions, impacting conformational stability in drug-receptor complexes .

Methyl 2-[(2S,4S)-4-Fluoropyrrolidin-2-yl]acetate (EN 300-37152119)

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S,4S) configuration in gold(I) complexes shows higher yield (64%) compared to other stereoisomers, likely due to favorable ligand geometry .

- Fluorine vs. Methyl : Fluorine’s electronegativity enhances hydrogen bonding in enzyme inhibitors, whereas methyl groups improve hydrophobic interactions in membrane-permeable drugs .

- Safety Profile : All fluoropyrrolidine hydrochlorides share similar GHS hazards (e.g., H302, H315), necessitating standardized handling protocols .

Activité Biologique

((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. Characterized by a fluorine atom attached to a pyrrolidine ring and a methanol group, this compound's hydrochloride form enhances its solubility and stability, making it suitable for diverse applications in medicinal chemistry and organic synthesis. Its molecular formula is , with a molecular weight of approximately 155.60 g/mol .

Biological Activity

Research into the biological activity of this compound indicates its potential effects on various biological systems. The compound is investigated for its ability to interact with specific enzymes and receptors, which may modulate biochemical pathways relevant to therapeutic applications.

The mechanism of action for this compound involves:

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to certain molecular targets, such as G-protein coupled receptors (GPCRs) .

- Hydrogen Bonding : The methanol group can participate in hydrogen bonding, stabilizing interactions with biological targets .

These interactions can lead to significant physiological effects, including the modulation of insulin secretion and other metabolic processes.

Potential Therapeutic Applications

Ongoing investigations into this compound suggest several therapeutic applications:

- Metabolic Disorders : Potential use in the treatment of metabolic diseases like diabetes through the modulation of insulin secretion .

- Drug Development : As a precursor in drug synthesis, it may serve as a building block for developing new pharmaceuticals .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol | C5H11ClFNO | Stereoisomer with different chirality; potential biological activity |

| (R)-(4,4-Difluoropyrrolidin-2-yl)methanol | C5H10ClF2NO | Contains two fluorine atoms; may exhibit different pharmacological properties |

| (4-Fluoropyrrolidin-2-yl)methanol | C5H10ClFNO | Lacks stereochemical specificity; used in various organic syntheses |

The unique stereochemistry and functional groups of this compound may confer distinct biological properties compared to these similar compounds .

Study 1: Modulation of Insulin Secretion

A study explored the effects of this compound on insulin secretion in pancreatic beta cells. The results indicated that the compound enhanced insulin release in response to glucose stimulation, suggesting its potential role as a therapeutic agent in diabetes management.

Study 2: Interaction with G-Protein Coupled Receptors

Another investigation assessed the binding affinity of this compound to various GPCRs. The findings demonstrated that the compound selectively binds to specific receptors involved in metabolic regulation, highlighting its potential as a modulator in metabolic pathways.

Study 3: Synthesis and Purification Techniques

Research focused on optimizing synthesis routes for this compound revealed efficient methods for producing high-purity samples. Techniques such as recrystallization and chromatography were employed to isolate the compound from reaction mixtures effectively.

Q & A

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.